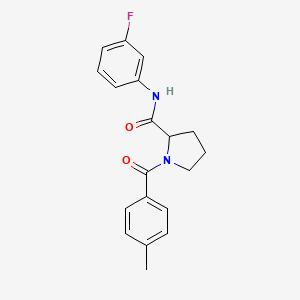![molecular formula C17H15N3O2S B6131418 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6131418.png)
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide, also known as MTA, is a synthetic compound that has shown promising results in scientific research. MTA belongs to the family of thiosemicarbazones, which are known for their anti-cancer and anti-viral properties.
作用機序
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide exerts its anti-cancer and anti-viral effects through multiple mechanisms. It has been shown to inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide also induces cell cycle arrest and apoptosis in cancer cells. Additionally, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been shown to inhibit HIV reverse transcriptase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been shown to have both biochemical and physiological effects. Biochemically, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide inhibits the activity of ribonucleotide reductase, which leads to a decrease in DNA synthesis. Physiologically, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has also been shown to inhibit HIV replication.
実験室実験の利点と制限
One of the advantages of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide is its broad-spectrum anti-cancer and anti-viral properties. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been shown to be effective against a variety of cancer cells and HIV. However, one limitation of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide is its toxicity. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been shown to be toxic to normal cells at high concentrations, which limits its use in clinical settings.
将来の方向性
There are several future directions for 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide research. One direction is to develop more potent and less toxic analogs of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide. Another direction is to study the combination of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide with other anti-cancer and anti-viral agents to enhance its efficacy. Additionally, the potential use of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide in other diseases, such as autoimmune diseases and neurodegenerative diseases, could be explored.
Conclusion:
In conclusion, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide is a synthetic compound that has shown promising results in scientific research. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has broad-spectrum anti-cancer and anti-viral properties and exerts its effects through multiple mechanisms. While 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has limitations, its potential use in clinical settings and future directions for research make it an exciting area of study.
合成法
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide can be synthesized through a multistep process starting from 2-naphthylamine. The first step involves the acetylation of 2-naphthylamine to form N-1-naphthylacetamide. The second step involves the reaction of N-1-naphthylacetamide with thiosemicarbazide to form 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide.
科学的研究の応用
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, prostate, and leukemia. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has also been studied for its anti-viral properties, particularly against HIV.
特性
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-9-15(21)20-17(18-11)23-10-16(22)19-14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGAJDKQXWSSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{1-methyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B6131337.png)
![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)

![4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)

![2-[1-(3-phenylpropyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6131376.png)
![(3,4-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6131384.png)
![4-methoxy-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide](/img/structure/B6131403.png)
![7-(2,2-dimethylpropyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131410.png)
![N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B6131423.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6131432.png)